molecular formula C16H25N2NaO5S B12517761 sodium (Z)-7-((R)-2-amino-2-carboxyethylthio)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoate

sodium (Z)-7-((R)-2-amino-2-carboxyethylthio)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoate

Cat. No.: B12517761
M. Wt: 380.4 g/mol
InChI Key: QXPBTTUOVWMPJN-DHXVBOOMSA-M
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Description

Sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate is a complex organic compound with a unique structure that includes amino, carboxyl, sulfanyl, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hept-2-enoate backbone, introduction of the sulfanyl group, and the attachment of the amino and carboxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bond or other functional groups.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the double bond can produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate can be used to study enzyme interactions and metabolic pathways. Its amino and carboxyl groups make it a potential substrate or inhibitor for various enzymes.

Medicine

In medicine, this compound may have potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds or ionic interactions with proteins or enzymes, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The cyclopropyl group may provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate can be compared with other compounds that have similar functional groups, such as:
    • Sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate analogs with different substituents on the cyclopropyl group.
    • Compounds with similar amino and carboxyl groups but different backbone structures.

Uniqueness

The uniqueness of sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate lies in its combination of functional groups and the specific arrangement of atoms. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H25N2NaO5S

Molecular Weight

380.4 g/mol

IUPAC Name

sodium;7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t10-,11+;/m1./s1

InChI Key

QXPBTTUOVWMPJN-DHXVBOOMSA-M

Isomeric SMILES

CC1(C[C@@H]1C(=O)NC(=CCCCCSC[C@@H](C(=O)O)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]

Origin of Product

United States

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